Product packaging for Hexanoic acid, 6-(9H-purin-6-ylamino)-(Cat. No.:CAS No. 31918-50-0)

Hexanoic acid, 6-(9H-purin-6-ylamino)-

Cat. No.: B12815460
CAS No.: 31918-50-0
M. Wt: 249.27 g/mol
InChI Key: OAMAZZRKJZQBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Context within Purine (B94841) Chemistry and Conjugate Design

The structure of Hexanoic acid, 6-(9H-purin-6-ylamino)- is a prime example of conjugate design in purine chemistry. It consists of a purine ring, a fundamental component of nucleic acids, linked to a six-carbon hexanoic acid chain via an amino group at the 6-position of the purine. uni.lu Purines themselves are a class of nitrogen-containing heterocyclic aromatic compounds vital in numerous biological processes. hmdb.ca

The hexanoic acid component serves as a flexible and hydrophobic linker. The use of such linkers, like 6-aminohexanoic acid, is a common strategy in the design of biologically active molecules to connect different functional moieties. mdpi.com This design allows for the exploration of structure-activity relationships, where the length and nature of the linker can significantly influence the compound's biological effects.

The general synthesis of N-(purin-6-yl)amino acids involves the reaction of 6-chloropurine (B14466) with the corresponding omega-amino acid in the presence of a base, such as sodium carbonate, in an aqueous solution under reflux. nih.gov This method provides a straightforward route to creating a library of purine-linker conjugates with varying linker lengths.

Significance as a Purine-Fatty Acid Conjugate in Chemical Biology Research

The conjugation of purines with fatty acids is a significant area of research in chemical biology. Purine nucleotides have been shown to directly influence fatty acid metabolism and the expression of genes related to lipid metabolism. nih.govconsensus.app This interplay suggests that purine-fatty acid conjugates could act as modulators of these metabolic pathways.

The dual nature of Hexanoic acid, 6-(9H-purin-6-ylamino)-, combining the biological recognition of a purine with the physicochemical properties of a fatty acid, makes it a valuable tool for probing these interactions. Such conjugates can be used to study cellular uptake, target engagement, and the downstream effects of modulating purine and fatty acid signaling pathways.

Overview of Academic Research Trajectories for the Compound and its Derivatives

Academic research involving Hexanoic acid, 6-(9H-purin-6-ylamino)- and its derivatives is primarily focused on their potential as therapeutic agents, particularly in oncology. Studies on related N-[omega-(purin-6-yl)aminoalkanoyl] derivatives have demonstrated significant cytotoxic activity against various tumor cell lines. nih.govmdpi.com

For instance, research has shown that the cytotoxic efficacy of these conjugates is dependent on the presence of both the purine moiety and a specific linker length. nih.gov Derivatives of this compound are being investigated as inhibitors of DNA biosynthesis, a key target in cancer therapy. nih.gov The general trend in this research area involves synthesizing a series of these purine conjugates with different linkers and other chemical modifications to optimize their anti-cancer properties and understand their mechanism of action. Further investigations into derivatives of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides have identified potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine catabolism. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O2 B12815460 Hexanoic acid, 6-(9H-purin-6-ylamino)- CAS No. 31918-50-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31918-50-0

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

6-(7H-purin-6-ylamino)hexanoic acid

InChI

InChI=1S/C11H15N5O2/c17-8(18)4-2-1-3-5-12-10-9-11(14-6-13-9)16-7-15-10/h6-7H,1-5H2,(H,17,18)(H2,12,13,14,15,16)

InChI Key

OAMAZZRKJZQBMP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Direct Synthesis Approaches for Hexanoic acid, 6-(9H-purin-6-ylamino)-

The synthesis of Hexanoic acid, 6-(9H-purin-6-ylamino)- can be achieved through several direct methodologies, primarily involving nucleophilic substitution or coupling reactions.

Nucleophilic Substitution Reactions involving Halopurines

A common and straightforward method for the synthesis of 6-substituted purine (B94841) derivatives is the nucleophilic aromatic substitution of a halogenated purine, such as 6-chloropurine (B14466). acs.orgnih.gov In this approach, the amino group of 6-aminohexanoic acid acts as a nucleophile, displacing the chloride from the 6-position of the purine ring. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. nih.gov

The reaction conditions can be varied, but often involve refluxing the reactants in a suitable solvent, such as an aqueous solution of sodium carbonate or in an organic solvent with a tertiary amine base. nih.govmdpi.com The use of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like n-butanol at reflux is a documented method. researchgate.net

Table 1: Nucleophilic Substitution for Hexanoic acid, 6-(9H-purin-6-ylamino)- Synthesis

Reactant 1Reactant 2SolventBaseConditions
6-Chloropurine6-Aminohexanoic acidn-ButanolDIPEAReflux
6-Chloropurine6-Aminohexanoic acidWaterSodium CarbonateReflux nih.gov

This table presents illustrative reaction conditions for the synthesis of Hexanoic acid, 6-(9H-purin-6-ylamino)- via nucleophilic substitution.

Coupling Reactions with Amino Acids and Heterocyclic Amines

Modern coupling techniques offer another versatile route to form the amide-like bond between the purine and the amino acid. While direct coupling to form the C-N bond is a form of nucleophilic substitution, other coupling strategies can be employed to construct more complex analogs. For instance, palladium-catalyzed amidation reactions have been utilized to synthesize a variety of amide-substituted purine derivatives. nih.gov

Furthermore, multicomponent reactions can provide a regioselective pathway to amino acid-decorated purine derivatives. researchgate.net These methods often involve the reaction of a purine precursor, an amino acid derivative, and a third component in a one-pot synthesis. researchgate.net

Enantioselective Synthesis and Chiral Resolution of Related Conjugates

While Hexanoic acid, 6-(9H-purin-6-ylamino)- itself is not chiral, the principles of enantioselective synthesis and chiral resolution are highly relevant when considering its conjugation with chiral molecules, such as amino acids or other therapeutic agents. wikipedia.org The stereochemistry of these conjugates can significantly impact their biological activity. nih.gov

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org A wide array of chiral resolving agents are available, including chiral acids and bases. veranova.comonyxipca.com

Asymmetric synthesis, on the other hand, aims to directly produce a single enantiomer, thus avoiding the need for resolution and the loss of 50% of the material. wikipedia.org This can be achieved using chiral catalysts or auxiliaries that guide the reaction to favor the formation of one stereoisomer over the other.

Strategic Derivatization for Biological Probing and Conjugate Chemistry

The structure of Hexanoic acid, 6-(9H-purin-6-ylamino)- is well-suited for further modification, allowing for its incorporation into larger biomolecules or its use as a scaffold for creating libraries of compounds for biological screening.

Conjugation with Various N-Heterocycles via Linker Fragments

The hexanoic acid portion of the molecule serves as a flexible linker, enabling the attachment of other N-heterocycles. mdpi.com This is a common strategy in drug discovery to explore structure-activity relationships (SAR). For example, the carboxylic acid can be activated and then reacted with an amino group on another heterocyclic ring to form a stable amide bond. This approach allows for the systematic variation of the appended heterocycle to optimize biological activity.

Linker Chemistry for Bioconjugation Applications

The hexanoic acid linker in 6-(9H-purin-6-ylamino)hexanoic acid is a key feature for bioconjugation. mdpi.com Linkers in bioconjugation serve to connect a biologically active molecule to another entity, such as a protein, antibody, or a solid support. ub.edu The length and flexibility of the linker can be critical for maintaining the biological activity of the conjugated molecule. nih.gov

The carboxylic acid group provides a convenient handle for various conjugation chemistries. It can be readily converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a biomolecule to form a stable amide bond. This is a widely used method for protein labeling and immobilization. The flexible and hydrophobic nature of the six-carbon chain of the hexanoic acid can also influence the properties of the final conjugate. mdpi.com

Incorporation into Peptoid Scaffolds for Proteomic Studies

Peptoids, or poly-N-substituted glycines, are a class of peptide mimics that have gained significant attention in chemical biology and materials science due to their proteolytic stability and synthetic versatility. The "submonomer" method is the most common approach for synthesizing peptoids, which involves a two-step iterative cycle of acylation and displacement.

The incorporation of hexanoic acid, 6-(9H-purin-6-ylamino)- into a peptoid scaffold first requires its chemical modification into a primary amine. This is typically achieved by converting the carboxylic acid group into an amine, yielding 6-(9H-purin-6-ylamino)hexan-1-amine. This purine-containing amine can then serve as a "submonomer" in the displacement step of peptoid synthesis.

The general synthetic cycle for incorporating this purine moiety is as follows:

Acylation: The growing peptoid chain, anchored to a solid support, is acylated with an α-haloacetic acid, typically bromoacetic acid, in the presence of a carbodiimide (B86325) activating agent. This results in a bromoacetylated N-terminus.

Displacement: The newly installed bromine is then displaced by the primary amine of 6-(9H-purin-6-ylamino)hexan-1-amine. This nucleophilic substitution reaction introduces the purine-containing side chain onto the peptoid backbone.

This two-step cycle can be repeated with different primary amines to generate a sequence-specific peptoid polymer. The resulting peptoid, decorated with purine moieties at defined positions, can be a powerful tool for proteomic studies. For instance, these purine-functionalized peptoids could be immobilized on a solid support to create an affinity matrix for capturing and identifying purine-binding proteins from complex biological lysates. This approach could facilitate the discovery of novel protein-ligand interactions and aid in the characterization of the cellular purinome.

StepReagents and ConditionsDescription
1. Primary Amine Formation 1. SOCl₂, reflux2. NH₃, THF3. LiAlH₄, THF or BH₃·THFConversion of the carboxylic acid of hexanoic acid, 6-(9H-purin-6-ylamino)- to a primary amine (6-(9H-purin-6-ylamino)hexan-1-amine).
2. Peptoid Synthesis Cycle
a. AcylationBromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC), in DMF or NMPThe resin-bound peptoid chain is acylated, introducing a bromoacetyl group.
b. Displacement6-(9H-purin-6-ylamino)hexan-1-amine in DMSO or NMPThe primary amine displaces the bromide, incorporating the purine side chain.

Synthesis of Purine-Amino Acid and Dipeptide Conjugates

The conjugation of hexanoic acid, 6-(9H-purin-6-ylamino)- with amino acids and dipeptides has been explored to generate novel molecules with potential biological activities. The synthesis of these conjugates typically involves standard peptide coupling reactions, where the carboxylic acid of the purine derivative is activated and then reacted with the amino group of an amino acid or a dipeptide.

A common synthetic route starts with the reaction of 6-chloropurine with an ω-amino acid, such as 6-aminohexanoic acid, in an aqueous solution of sodium carbonate under reflux to yield N-(purin-6-yl)amino acids like hexanoic acid, 6-(9H-purin-6-ylamino)-. nih.gov Subsequently, this compound can be coupled with an amino acid ester using a coupling agent like a carbodiimide.

One of the challenges in the synthesis of these conjugates is the potential for racemization at the chiral center of the amino acid being coupled. nih.gov Studies have shown that coupling N-(purin-6-yl)-(S)-amino acids with another amino acid ester can lead to a mixture of diastereomers. nih.gov To circumvent this issue, an alternative approach involves the nucleophilic substitution of the chlorine atom in 6-chloropurine with a pre-synthesized dipeptide. nih.gov This method has been shown to yield the desired dipeptide conjugates with higher stereochemical purity. nih.gov

For example, the synthesis of N-(purin-6-yl)dipeptides containing a terminal (S)-glutamic acid fragment has been reported. nih.gov In one approach, coupling of an N-(purin-6-yl)-(S)-amino acid with dimethyl (S)-glutamate resulted in racemization. nih.gov The more successful, alternative synthesis involved the reaction of 6-chloropurine with a dipeptide, which preserved the stereointegrity of the final product. nih.gov

Starting MaterialsCoupling MethodProduct TypeKey FindingsReference
N-(purin-6-yl)-(S)-amino acids, Dimethyl (S)-glutamateCarbodiimide couplingN-(purin-6-yl)dipeptide estersSignificant racemization of the chiral center of the N-(purin-6-yl)-α-amino acid was observed. nih.gov
6-Chloropurine, DipeptidesNucleophilic substitutionN-(purin-6-yl)dipeptidesThis method successfully produced individual (S,S)-diastereomers without racemization. nih.gov
6-Chloropurine, ω-Amino acidsNucleophilic substitution in aqueous Na₂CO₃N-(purin-6-yl)amino acidsA general method for synthesizing the purine-amino acid building blocks. nih.gov

The synthesis of these purine-amino acid and dipeptide conjugates expands the chemical space for discovering new therapeutic agents, including potential antimycobacterial agents. nih.gov

Molecular Mechanisms and Biological Activities in Research Models

Modulation of Enzyme Activity

The purine (B94841) structure is central to the development of a wide array of enzyme inhibitors, targeting key regulators of cellular processes.

The purine scaffold has been extensively utilized in the design of inhibitors for several families of protein kinases. The substitution pattern on the purine ring is a critical determinant of a compound's inhibitory potency and selectivity. researchgate.net

While direct inhibitory studies on Hexanoic acid, 6-(9H-purin-6-ylamino)- against PI3Kδ have not been reported, the purine core is a key feature of known PI3Kδ inhibitors. For instance, the potent and selective PI3Kδ inhibitor idelalisib (B1684644) features a purine that binds to the hinge region of the enzyme. nih.gov In this interaction, the N3 and N9 atoms of the purine ring form crucial hydrogen bonds with the backbone of glutamate-826 and valine-828 in the p110δ subunit. nih.gov Another example is IC87114, a potent and selective PI3Kδ inhibitor, which is a 2-((6-amino-9H-purin-9-yl)methyl) derivative, further highlighting the importance of the purine structure for PI3Kδ inhibition. nih.gov The development of PI3Kδ inhibitors is a promising area for the treatment of B- and T-cell-mediated inflammatory diseases. nih.gov

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, is a driver in acute myeloid leukemia (AML). researchgate.net While specific data for Hexanoic acid, 6-(9H-purin-6-ylamino)- is not available, trisubstituted purine derivatives have been identified as potent inhibitors of FLT3. researchgate.net Research has shown that combinations of FLT3 inhibitors with purine analogues may have a beneficial impact in the treatment of FLT3-mutated AML. youtube.com The development of small-molecule inhibitors targeting FLT3 is an active area of cancer research. nih.govnih.gov

The purine skeleton is a well-established scaffold for the development of inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. acs.org Structure-activity relationship studies on 6-substituted 2-arylaminopurines have demonstrated that the nature of the substituent at the C-6 position of the purine ring significantly influences the inhibitory potency and selectivity, particularly for CDK2. acs.org

Research has shown that introducing various groups at the C-6 position can lead to potent and selective CDK2 inhibitors. For example, a study exploring a series of 6-substituted 2-(4′-sulfamoylanilino)purines identified compounds with significant inhibitory activity against CDK2. The potency of these compounds varied with the nature of the C-6 substituent, as illustrated in the table below.

CompoundC-6 SubstituentCDK2 IC50 (nM)CDK1 IC50 (nM)Selectivity (CDK1/CDK2)
NU6102Cyclohexylmethoxy5.025050-fold
70Phenyl24--
73[1,1'-biphenyl]-3-yl4486,000~2000-fold
74Piperonyl480--

Data sourced from a study on 6-substituted 2-arylaminopurines as CDK inhibitors. acs.orgnih.gov

These findings underscore the importance of the C-6 position in determining the inhibitory profile of purine-based CDK inhibitors. The hexanoic acid chain at the C-6 position of the titular compound suggests it may also interact within the ATP-binding pocket of CDKs, although specific inhibitory data is not currently available.

Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that play a role in cell proliferation and development. patsnap.com While direct evidence for the inhibition of PDGFRs by Hexanoic acid, 6-(9H-purin-6-ylamino)- is absent from the literature, research has demonstrated that 2,6,9-trisubstituted purine derivatives can exhibit nanomolar inhibitory activities against PDGFRα. nih.gov In a study on these derivatives, the compounds showed selective cytotoxicity in a human eosinophilic leukemia cell line that expresses an oncogenic PDGFRα fusion gene. nih.gov The cytotoxic effect was correlated with the inhibition of PDGFRα autophosphorylation and the suppression of its downstream signaling pathways. nih.gov This indicates that the purine scaffold is a viable starting point for the development of PDGFR inhibitors.

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govrsc.org There is no specific data indicating that Hexanoic acid, 6-(9H-purin-6-ylamino)- is an HDAC inhibitor. However, the purine structure has been incorporated into the design of novel HDAC inhibitors. nih.govrsc.orgacs.org For instance, a series of HDAC inhibitors using a purine/purine isostere as a capping group have been synthesized and evaluated. nih.gov One compound from this series demonstrated more potent inhibitory effects against HDAC1, 2, and 3 isoforms than some established HDAC inhibitors. nih.gov Another study reported the design of purine-based hydroxamic acid derivatives as potent HDAC inhibitors, with one compound showing better HDAC1 and 2 inhibitory activity than the approved drug SAHA. rsc.org These findings highlight the potential of the purine scaffold in the development of new HDAC inhibitors. acs.org

Xanthine (B1682287) Oxidase Inhibition and Purine Catabolism Modulation

The modulation of purine catabolism is a critical area of therapeutic research. The pathway involves enzymes like xanthine oxidase, which catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. While purine metabolism is a well-established target for various drugs, specific research detailing the direct inhibitory effect of Hexanoic acid, 6-(9H-purin-6-ylamino)- on xanthine oxidase or its broader influence on purine catabolism is not extensively documented in the current scientific literature. The KEGG PATHWAY Database outlines the complexity of purine metabolism (map 00230), indicating multiple points for potential therapeutic intervention. genome.jp

Interactions with Ubiquitin-like Activating Enzymes (e.g., UBA5) in Related Scaffolds

The Ubiquitin-like Activating Enzyme UBA5 is the E1 enzyme responsible for initiating the UFM1 conjugation pathway, a process implicated in cellular stress responses, cancer progression, and neurodegenerative diseases. google.combiorxiv.orgnih.gov As such, UBA5 has emerged as a promising therapeutic target, particularly in oncology. biorxiv.orgnih.gov Research has focused on developing inhibitors for UBA5, with several identified compounds featuring scaffolds related to purine analogs. biorxiv.orgbiorxiv.org

UBA5's role in promoting cancer cell survival, especially under conditions of endoplasmic reticulum stress, makes it a viable target for sensitizing cancer cells to other therapies. google.com While direct studies on the interaction between Hexanoic acid, 6-(9H-purin-6-ylamino)- and UBA5 have not been reported, the modification of purine bases at the C-6 position is a strategy noted in the development of some UBA5 inhibitors. google.com The oncogenic role of UBA5 has been linked to poor prognosis in various cancers, including lung adenocarcinoma, where its inhibition can reduce tumor growth and overcome cisplatin (B142131) resistance. nih.gov

Several inhibitors of UBA5 have been identified, though many have limitations such as being pan-E1 inhibitors or having high IC50 values. biorxiv.orgbiorxiv.org

Table 1: Examples of Identified UBA5 Inhibitors

Inhibitor Type IC50 Notes
Adenosine (B11128) 5'-sulfamate (ADS) ATP-competitive analogue 13 µM Pan-E1 inhibitor, limiting its specific utility. biorxiv.orgbiorxiv.org
Compound 8.5 (UBA5-IN-1) Selective inhibitor 4.0 µM Non-competitive with respect to ATP; noted as a Zn2+-chelator. biorxiv.orgbiorxiv.orgmedchemexpress.com

This table presents data on inhibitors of UBA5, providing context for the potential investigation of purine-based compounds like Hexanoic acid, 6-(9H-purin-6-ylamino)-.

Investigations of Antiviral Activity in Model Systems

Anti-Influenza Virus (Influenza A and B) Efficacy

The development of novel antiviral agents is crucial to combatting influenza viruses, which cause severe respiratory infections globally. nih.gov Purine analogs represent a significant class of compounds investigated for antiviral properties. nih.gov Their mechanism often involves interference with viral nucleic acid synthesis. For instance, the antiviral drug favipiravir, a purine nucleobase analogue, can have its efficacy potentiated by compounds that inhibit the de novo purine nucleotide biosynthesis pathway. mdpi.com This strategy aims to increase the formation of the active form of the antiviral agent. mdpi.com

While a range of purine derivatives have been evaluated for activity against various DNA and RNA viruses, specific studies detailing the efficacy of Hexanoic acid, 6-(9H-purin-6-ylamino)- against Influenza A or B viruses are not prominent in the reviewed literature. nih.gov However, the general success of purine-based scaffolds in antiviral research suggests a potential avenue for future investigation. nih.govmdpi.com

Research into Antimycobacterial Efficacy in Mycobacterial Strains

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of new therapeutic agents. uochb.cz Purine metabolism in Mtb is a key target for drug development, as several enzymes in this pathway differ significantly from their human counterparts. uochb.czmdpi.com This provides an opportunity for selective inhibition.

Screening of chemical libraries has identified purine analogs as possessing promising antimycobacterial activity. nih.govacs.org Studies on related scaffolds show that 6-thio-substituted and N(9)-substituted purines, in particular, exhibit moderate to good inhibitory activity against Mtb. nih.govacs.orgnih.gov The length and nature of the substituent group at these positions appear to influence the antimycobacterial efficacy. Although direct testing of Hexanoic acid, 6-(9H-purin-6-ylamino)- against mycobacterial strains is not documented in the available research, the activity of structurally related compounds underscores the potential of this chemical class.

Table 2: Antimycobacterial Activity of Selected Purine Analogs against M. tuberculosis H37Rv

Compound Structure Description MIC (µg/mL) Reference
9-(ethylcarboxymethyl)-6-(decylthio)-9H-purine 6-thio-substituted purine 1.56 nih.gov
9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine 6-thio-substituted purine 0.78 nih.gov

This table showcases the efficacy of purine analogs against M. tuberculosis, highlighting the potential of this scaffold for antimycobacterial drug discovery.

Explorations of Antitumor Potential in Cell and Preclinical Animal Models

Cell Line Cytotoxicity Studies

Purine derivatives are a cornerstone of cancer chemotherapy, playing a vital role in cell metabolism and nucleic acid synthesis. nih.gov The search for novel purine-based anticancer agents is an active area of research. rsc.orgnih.gov Investigations into N-(purin-6-yl)aminopolymethylene carboxylic acids have revealed that the linker length between the purine ring and other functional groups is critical for cytotoxic activity. nih.gov

A study involving N-(purin-6-yl)amino carboxylic acids synthesized by reacting 6-chloropurine (B14466) with various omega-amino acids directly evaluated a compound structurally identical to Hexanoic acid, 6-(9H-purin-6-ylamino)-. This compound, referred to as 2b in the study, which features a five-carbon methylene (B1212753) linker, was tested for cytotoxicity against the Jurkat cell line. nih.govmdpi.com The results showed that it was cytotoxic against these cells. nih.gov In contrast, a related compound with a shorter linker was non-cytotoxic, while another with a longer chain showed no activity. nih.gov

Further studies on more complex conjugates, where a purine is linked to a difluorobenzoxazine fragment, also demonstrated high cytotoxic activity against a panel of human cancer cell lines, reinforcing the importance of the linker length for biological activity. nih.govresearchgate.net The mechanism of action for one of the most promising of these related compounds was found to be the inhibition of DNA biosynthesis, leading to cell cycle arrest in the G1 phase. nih.govmdpi.com

Table 3: Cytotoxicity of N-(purin-6-yl)amino Carboxylic Acid Analogs

Compound Linker Description Cell Line Activity Reference
2a (CH₂)₂COOH Jurkat Cytotoxic nih.gov
2b (Hexanoic acid, 6-(9H-purin-6-ylamino)-) (CH₂)₅COOH Jurkat Cytotoxic nih.gov
2c (CH₂)₁₀COOH Jurkat No cytotoxic activity nih.gov

| 1d (Related conjugate) | (CH₂)₅ linker to difluorobenzoxazine | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity | nih.gov |

This table presents cytotoxicity data for Hexanoic acid, 6-(9H-purin-6-ylamino)- (compound 2b) and its close structural analogs, demonstrating the influence of the polymethylene linker length on anticancer activity.

Compound Index

Impact on Cellular Metabolism and Signal Transduction Pathways

The compound's distinct chemical domains—a purine head and a fatty acid tail—allow it to influence a range of metabolic and signaling cascades, from nucleotide recycling to master regulation of cellular energy.

Mammalian cells utilize two primary routes for producing purine nucleotides: the energy-intensive de novo synthesis pathway and the energy-efficient purine salvage pathway (PSP). nih.govyoutube.com The PSP recycles purine bases (adenine, guanine, hypoxanthine) generated from the breakdown of DNA, RNA, and nucleotides like ATP. nih.govyoutube.com This pathway is particularly vital in tissues with high energy demands and limited de novo synthesis capacity, such as the brain. nih.govyoutube.com

Hexanoic acid, 6-(9H-purin-6-ylamino)- is a derivative of adenine (B156593), a key substrate for the PSP. Its structure allows it to potentially interact with the core enzymes of this pathway. For instance, it may be recognized by adenine phosphoribosyltransferase (APRT), which normally converts adenine back into adenosine monophosphate (AMP). youtube.com Such an interaction could lead to the formation of a fraudulent nucleotide, thereby disrupting downstream processes, or it could competitively inhibit the recycling of natural purines. By engaging with the PSP, the compound can directly influence the cellular pool of purine nucleotides essential for DNA, RNA, and energy currency like ATP. nih.gov

Table 2: Key Enzymes of the Purine Salvage Pathway and Potential Interaction Points

Enzyme Natural Substrate(s) Product(s) Potential Interaction with Hexanoic acid, 6-(9H-purin-6-ylamino)- Relevant Citations
Adenine Phosphoribosyltransferase (APRT) Adenine AMP May act as a substrate or competitive inhibitor. youtube.comyoutube.com
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) Hypoxanthine, Guanine IMP, GMP Unlikely to interact directly, as it is specific for hypoxanthine and guanine. youtube.comyoutube.com

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor and a master regulator of metabolism. nih.govyoutube.com It is activated during states of energy depletion, which are signaled by an increased ratio of AMP to ATP. nih.govelsevierpure.com Once activated, AMPK orchestrates a broad response to restore energy homeostasis by switching on catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and switching off anabolic, energy-consuming pathways (such as protein, cholesterol, and fatty acid synthesis). youtube.comelsevierpure.com

Given that the core of Hexanoic acid, 6-(9H-purin-6-ylamino)- is a purine, it has the potential to modulate the AMPK signaling pathway. By mimicking AMP, it could contribute to the activation of AMPK, thereby triggering a cascade of metabolic reprogramming. This activation would shift the cell from a state of growth and storage to one of energy production and conservation, a mechanism that is highly relevant in the context of diseases characterized by metabolic dysregulation. nih.gov

Fatty acids are not merely substrates for energy production; they are also potent signaling molecules that can regulate gene expression and cellular function. cell-stress.com The hexanoic acid tail of the compound can facilitate its interaction with the machinery of fatty acid metabolism.

Intracellularly, fatty acids are chaperoned by fatty acid-binding proteins (FABPs), which transport them and modulate their availability for metabolic and signaling purposes. cell-stress.com Furthermore, fatty acids and their derivatives can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which control the transcription of genes involved in lipid metabolism and inflammation. cell-stress.commdpi.com

The hexanoic acid moiety of the compound may be recognized by FABPs and could influence PPAR activity. Saturated fatty acids have been shown to modulate signaling pathways, including those related to inflammation and cell growth. mdpi.com For example, the saturated fatty acid palmitic acid can reduce AMPK activity, while unsaturated fatty acids can activate PPARs. mdpi.com This suggests that the fatty acid component of Hexanoic acid, 6-(9H-purin-6-ylamino)- could exert biological effects that are distinct from, yet complementary to, the purine head's influence on nucleotide metabolism and AMPK signaling.

Table 3: Mentioned Compounds

Compound Name
Hexanoic acid, 6-(9H-purin-6-ylamino)-
Vorinostat
Decitabine
Adenine
Guanine
Hypoxanthine
Adenosine monophosphate (AMP)
Inosine monophosphate (IMP)
Guanosine monophosphate (GMP)
Adenosine triphosphate (ATP)
Palmitic acid
Inosine
Deoxyinosine
Adenosine

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Activity

The core structure of Hexanoic acid, 6-(9H-purin-6-ylamino)- offers several points for modification, each influencing the compound's interaction with its biological targets. These include the purine (B94841) nucleus, the hexanoic acid linker, and the potential for conjugation with other heterocyclic systems.

Influence of Substitutions on the Purine Nucleus (e.g., C-2, C-6, N-9 positions)

The purine ring is a critical pharmacophore, and substitutions at its various positions can dramatically alter biological activity.

The C-2 position of the purine ring has been a focal point for structural modification. In a series of 2,6,9-trisubstituted purine derivatives, it was found that the use of bulky substituents at the C-2 position is generally unfavorable for cytotoxic activity. nih.gov Conversely, in studies on cyclin-dependent kinase (CDK) inhibitors, specific substitutions at the C-2 position of 6-benzylaminopurine (B1666704) derivatives were crucial for their inhibitory effects on CDK2. nih.gov For instance, the introduction of a thiomorpholinyl group at C-2 in 6-benzylamino-9-isopropylpurine resulted in a compound with significantly higher activity compared to the parent compound and other known inhibitors like olomoucine (B1683950) and roscovitine. nih.gov

The C-6 position is paramount as it serves as the attachment point for the hexanoic acid linker. The nature of the substituent at this position directly impacts the compound's biological function. For example, in a series of 6-substituted purinyl alkoxycarbonyl amino acids, the nature of the 6-substituent on the purine was a key determinant of their ability to stimulate cytotoxic T lymphocytes. nih.gov Furthermore, the synthesis of various 6,9-disubstituted purine analogs has shown that introducing a 4-substituted piperazine (B1678402) at the C-6 position can lead to potent cytotoxic activities against various cancer cell lines. researchgate.net Specifically, analogs bearing 4-(4-trifluoromethylphenyl)piperazine and 4-(3,4-dichlorophenyl)piperazine at C-6 displayed significant cytotoxicity. researchgate.net

The N-9 position of the purine nucleus is another site where modifications have a profound impact on activity. In the context of cytotoxic purine conjugates, the introduction of a 2-hydroxyethoxymethyl fragment at the N-9 position was explored to enhance solubility. nih.gov While this modification did not significantly improve solubility, it importantly did not lead to a loss of cytotoxic activity, suggesting that this position can be modified to introduce hydrophilic groups like sugar residues without compromising efficacy. nih.gov In other studies, the alkylation of the N-9 position with groups like isopropyl in 6-benzylaminopurine derivatives was shown to influence their CDK inhibitory activity. nih.gov The regioselectivity of substitution at the N-7 versus the N-9 position is also a critical factor, with different isomers often exhibiting distinct biological profiles. nih.gov

Table 1: Influence of Purine Nucleus Substitutions on Biological Activity
PositionSubstituentObserved EffectReference
C-2Bulky groupsDecreased cytotoxic activity nih.gov
C-2ThiomorpholinylIncreased CDK2 inhibitory activity nih.gov
C-64-substituted piperazinePotent cytotoxic activity researchgate.net
C-6Varied substituentsModulated immunostimulatory activity nih.gov
N-92-hydroxyethoxymethylMaintained cytotoxic activity nih.gov
N-9IsopropylInfluenced CDK inhibitory activity nih.gov

Role of the Hexanoic Acid Moiety and Linker Length on Activity and Selectivity

In a study of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives conjugated with a difluorobenzoxazine moiety, the length of the polymethylene chain was found to be crucial for cytotoxic activity. nih.govmdpi.comnih.gov This highlights that a specific distance and spatial orientation between the purine core and the conjugated heterocycle are necessary for optimal interaction with the biological target. The study demonstrated that both the purine fragment and the conjugated heterocycle, connected by a linker of a specific length, are essential for the observed cytotoxicity. nih.govnih.gov

The importance of the linker is further underscored in studies of 6-substituted purinyl alkoxycarbonyl amino acids, where the distance and spatial freedom between the purine and an amino acid, as defined by the linker's length and rigidity, were critical for immunostimulatory activity. nih.gov This suggests that the hexanoic acid linker in the title compound likely plays a significant role in positioning the purine nucleus for effective interaction with its target, and variations in its length could modulate both activity and selectivity.

Table 2: Effect of Linker Length on Cytotoxic Activity of N-[ω-(purin-6-yl)aminoalkanoyl] Derivatives
CompoundLinker Length (n)Biological ActivityReference
Derivative 15 (aminohexanoyl)High antiviral activity mdpi.com
Derivative 27 (aminooctanoyl)High antiviral activity mdpi.com
Derivative 310 (aminoundecanoyl)High cytotoxicity nih.govmdpi.com

Impact of Conjugated Heterocycles on Compound Efficacy

The conjugation of additional heterocyclic systems to the core structure of Hexanoic acid, 6-(9H-purin-6-ylamino)-, often via the carboxyl end of the hexanoic acid linker, can significantly enhance or modify its biological activity.

A prominent example is the conjugation of a 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govmdpi.combenzoxazine moiety to N-(purin-6-yl)aminopolymethylene carboxylic acids. nih.govmdpi.comnih.gov The presence of this difluorobenzoxazine fragment was found to be crucial for the potent cytotoxic activity of these conjugates against a panel of tumor cell lines. nih.govmdpi.comnih.gov Structural analogs lacking either the purine residue or the difluorobenzoxazine fragment, or having a linker of inappropriate length, showed diminished or no activity. nih.gov

Similarly, the attachment of other heterocyclic systems, such as tetrahydroquinoline, to purine derivatives has been shown to result in significant antiproliferative activity. nih.gov The selection of the conjugated heterocycle is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological efficacy of a lead compound. The nitrogen atoms within these heterocycles can participate in hydrogen bonding with biological targets, thereby enhancing binding affinity and influencing the pharmacokinetic profile of the drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity, offering predictive models for the design of new, more potent analogs.

Correlation of Steric and Electronic Properties with Biological Responses

The biological activity of purine derivatives has been successfully modeled using QSAR approaches, which often highlight the importance of steric and electronic properties.

In a 3D-QSAR study of 2,6,9-trisubstituted purine derivatives with antitumor activity, it was found that steric properties had a more significant contribution to cytotoxicity than electronic properties, accounting for approximately 70% of the contribution. nih.gov This suggests that the size and shape of the substituents on the purine ring are critical for a proper fit within the binding site of the biological target. The models indicated that an arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity, while bulky systems at position C-2 are detrimental. nih.gov

Another 3D-QSAR study on purine derivatives as Bcr-Abl inhibitors also underscored the importance of steric, as well as electrostatic and hydrophobic, properties in determining their inhibitory activity. mdpi.com Such studies allow for the generation of contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding the rational design of new inhibitors. mdpi.com These computational methods are invaluable for optimizing lead compounds by predicting the activity of yet-to-be-synthesized analogs. jmolekul.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to visualize and understand the interactions between a ligand, such as Hexanoic acid, 6-(9H-purin-6-ylamino)-, and its biological target at an atomic level.

These techniques can predict the binding mode of a compound within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, a molecular docking study of (S)-2-(9H-purin-6-ylamino)-4-(methylthio) butanoic acid (PYMBA) with human serum albumin (HSA) revealed that hydrophobic forces played a crucial role in the binding process. nih.gov Such studies can also elucidate the thermodynamic parameters of binding, including enthalpy and entropy changes. nih.govnih.gov

Prediction of Ligand-Target Binding Interactions

Specific predictive studies detailing the ligand-target binding interactions of Hexanoic acid, 6-(9H-purin-6-ylamino)- are not readily found in the current body of scientific literature. However, computational approaches such as molecular docking are routinely used to predict the binding modes of purine derivatives.

In a typical molecular docking study, the three-dimensional structure of the target protein is used as a receptor. The compound, in this case, Hexanoic acid, 6-(9H-purin-6-ylamino)-, would be treated as a ligand. Software algorithms then predict the most likely binding poses of the ligand within the active site of the protein, along with an estimated binding affinity. These predictions are based on scoring functions that calculate the free energy of binding.

For a molecule like Hexanoic acid, 6-(9H-purin-6-ylamino)-, key interactions would be expected to involve:

The Purine Core: The nitrogen atoms in the purine ring are capable of forming hydrogen bonds with amino acid residues in the target's active site. The aromatic nature of the ring can also lead to π-π stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, or tryptophan.

The Hexanoic Acid Chain: The flexible alkyl chain allows the molecule to adopt various conformations to fit into a binding pocket. The terminal carboxylic acid group is a key functional group that can act as a hydrogen bond donor and acceptor, and can also form ionic interactions with positively charged residues like lysine (B10760008) or arginine.

While direct data is absent, studies on other 6-substituted purines can offer general insights. For instance, research on various 6-substituted purine riboside analogues has been conducted to understand their activation of the human Stimulator of Interferon Genes (hSTING) protein. nih.gov Such studies highlight how modifications at the 6-position of the purine ring influence biological activity.

Predicted Physicochemical Properties of Hexanoic acid, 6-(9H-purin-6-ylamino)- Below is a table of predicted physicochemical properties that would be relevant for computational studies.

PropertyPredicted Value
Molecular FormulaC11H15N5O2
Molecular Weight249.27 g/mol
XLogP30.5
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6

This data is computationally generated and serves as a theoretical baseline for predictive studies.

Mechanistic Insights at the Molecular Level for Enzyme-Inhibitor Complexes

Gaining mechanistic insights at the molecular level requires more advanced computational techniques, such as molecular dynamics (MD) simulations, often complemented by experimental data from techniques like X-ray crystallography. As with binding predictions, specific studies on enzyme-inhibitor complexes involving Hexanoic acid, 6-(9H-purin-6-ylamino)- are not available.

MD simulations can provide a dynamic view of how the compound interacts with its target over time. This can reveal:

The stability of the predicted binding pose.

The role of water molecules in mediating interactions.

Conformational changes in the protein or the inhibitor upon binding.

The key residues that are crucial for maintaining the bound state.

Research on other purine-based inhibitors has demonstrated the utility of these approaches. For example, molecular docking studies on purine-scaffold compounds have been used to understand their selectivity for different Hsp90 paralogs. nih.gov These studies have shown how the orientation of substituents on the purine ring can lead to specific interactions that determine inhibitor selectivity. nih.gov

Without specific studies on Hexanoic acid, 6-(9H-purin-6-ylamino)-, any discussion of its mechanism of action at the molecular level would be speculative. Future research involving molecular modeling, synthesis, and biological testing would be necessary to elucidate the specific interactions and mechanistic details for this compound.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for isolating "Hexanoic acid, 6-(9H-purin-6-ylamino)-" from complex mixtures and assessing its purity. Different chromatographic modes are selected based on the specific analytical goal, from routine purity checks to complex metabolic screening.

High-Performance Liquid Chromatography (HPLC) for Purity Confirmation

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized "Hexanoic acid, 6-(9H-purin-6-ylamino)-". The technique separates the target compound from precursors, by-products, and other impurities.

Detailed research findings indicate that reverse-phase (RP) HPLC is highly effective for the analysis of purine (B94841) derivatives. nih.govresearchgate.net In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. For purine-containing molecules, mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, such as phosphate (B84403) buffers, or acidified water using formic or phosphoric acid to ensure good peak shape and resolution. sielc.commdpi.com Detection is commonly performed using a UV detector, as the purine ring system exhibits strong absorbance at specific wavelengths, typically around 254 nm or 260 nm. mdpi.com The simplicity, robustness, and high sensitivity of RP-HPLC make it an indispensable tool for quality control and purity validation. nih.govnih.gov

Table 1: Illustrative HPLC Conditions for Purity Analysis of Purine Derivatives This table represents typical conditions used for compounds structurally related to Hexanoic acid, 6-(9H-purin-6-ylamino)-.

Analyte CategoryColumn TypeMobile Phase ExampleDetection WavelengthReference
Purine DerivativesReverse-Phase C18Acetonitrile / Water with Phosphoric AcidNot Specified sielc.com
Uric Acid, Hypoxanthine (B114508)Reverse-Phase C18Methanol / Phosphate Buffer254 nm nih.gov
Adenine (B156593), Guanine, etc.Agilent TC-C180.2 M KH₂PO₄ Buffer (pH 4.0)254 nm mdpi.com
Allantoin, Uric Acid, etc.Spherisorb ODS 2 (C18)NH₄H₂PO₄ / Acetonitrile190 nm (for Creatinine) researchgate.net

Chiral HPLC for Enantiomeric Composition Determination

Should "Hexanoic acid, 6-(9H-purin-6-ylamino)-" possess a stereogenic center, leading to the existence of enantiomers, Chiral HPLC would be the definitive method for separating and quantifying these mirror-image isomers. The separation is achieved using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a vast range of chiral compounds. rsc.orgresearchgate.netresearchgate.net The choice of mobile phase is critical and can be either normal-phase (e.g., hexane-isopropanol mixtures) or reversed-phase (e.g., aqueous-organic mixtures). researchgate.netnih.gov Research has shown that factors such as the type of alcohol modifier in the mobile phase, its concentration, and the column temperature can significantly impact retention and resolution, sometimes even causing a reversal of the enantiomer elution order. researchgate.netnih.gov This level of control is crucial for developing robust methods to determine the enantiomeric purity of chiral drug substances. nih.gov

Table 2: Examples of Chiral Stationary Phases and Conditions for Enantioseparation This table illustrates the principles of chiral separation that would be applied if analyzing enantiomers of a chiral analogue of Hexanoic acid, 6-(9H-purin-6-ylamino)-.

Chiral Stationary Phase (CSP)Analyte TypeMobile Phase ExampleSeparation PrincipleReference
Polysaccharide-based (Cellulose/Amylose derivatives)Arylpropionic Acid Derivativesn-Hexane / Ethanol or 2-PropanolDifferential interaction with CSP researchgate.net
Chiralpak IC (Immobilized Cellulose)Tetralone Derivativesn-Hexane / IsopropanolEnthalpically driven separation nih.gov
Chiracel OJ-RHProstaglandinsAcetonitrile / Methanol / Water (pH 4)Reversed-phase chiral recognition mdpi.com
Conventional C18 with Chiral AdditiveOfloxacin and related substancesMethanol / Water with Copper Sulfate and L-isoleucineChiral ligand-exchange nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Metabolomic Studies

For the analysis of "Hexanoic acid, 6-(9H-purin-6-ylamino)-" and its potential metabolites in biological fluids, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful solution. HILIC is specifically designed for the separation of polar and hydrophilic compounds that are poorly retained by traditional reverse-phase chromatography. nih.gov

The technique utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. nih.govnih.gov This combination allows for the retention and separation of polar analytes such as purines, nucleosides, amino acids, and organic acids. nih.govmdpi.com In metabolomics, HILIC is invaluable as it expands the coverage of the metabolome, enabling the detection of a class of compounds often missed by RP-HPLC. nih.gov When coupled with mass spectrometry, HILIC-MS is a highly sensitive and reliable method for the quantitative analysis of purine and pyrimidine (B1678525) metabolites in complex biological matrices like serum and tissue extracts. nih.gov

Table 3: HILIC Applications in the Analysis of Polar Metabolites This table showcases the utility of HILIC for separating compounds similar in polarity to Hexanoic acid, 6-(9H-purin-6-ylamino)- and its potential metabolites.

AnalytesMatrixColumn TypeMobile Phase AdditiveReference
Purine and Pyrimidine MetabolitesSerum, HippocampusNot SpecifiedNot Specified nih.gov
Adenine, Guanine, Xanthine (B1682287), etc.Food SpicesNot SpecifiedAmmonium Acetate or Formate nih.gov
Polar and Ionic Metabolites (>150)Cell Lysates, Culture MediaPolar ColumnsNot Specified mdpi.com
Metabolites of de novo Pyrimidine SynthesisPlant TissueZIC-p-HILICAmmonium Acetate consensus.app

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of "Hexanoic acid, 6-(9H-purin-6-ylamino)-" and for elucidating the structure of its metabolites. It is almost always coupled with a chromatographic separation step (LC-MS).

MALDI-TOF Analysis of Conjugates

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique well-suited for the analysis of a wide range of molecules, including peptides, fatty acids, and other small organic compounds. nih.gov If "Hexanoic acid, 6-(9H-purin-6-ylamino)-" were to be conjugated to a larger biomolecule, such as a peptide, MALDI-TOF would serve as an excellent method to confirm the success of the conjugation.

The technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the time it takes for the resulting ions to travel to the detector is measured to determine their mass-to-charge ratio (m/z). This provides a precise molecular weight of the conjugate, confirming the addition of the purine derivative. The method can be applied in both positive- and negative-ion modes to detect different adducts. nih.gov

LC-MS/MS for Compound Identification and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both the definitive identification of compounds and the comprehensive profiling of their metabolites in biological systems. nih.gov This powerful technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical workflow, after chromatographic separation, the parent compound or its metabolites enter the mass spectrometer. The first stage (MS1) isolates the precursor ion (the ion of the target molecule). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). The fragmentation pattern is a unique fingerprint that allows for unambiguous structural confirmation. nih.gov This approach is central to drug metabolism studies, where it is used to identify metabolic "soft spots" by characterizing biotransformations such as oxidation, hydrolysis, or glucuronidation. nih.gov Advanced methods can simultaneously provide both qualitative and quantitative information, making LC-MS/MS essential for pharmacokinetic studies and in-depth metabolite profiling. nih.govnih.gov

Table 4: Applications of LC-MS/MS in Metabolite Profiling and Quantification This table demonstrates the role of LC-MS/MS in identifying and quantifying parent drugs and their metabolites, a process applicable to Hexanoic acid, 6-(9H-purin-6-ylamino)-.

Parent Compound ClassMatrixAnalytical GoalKey Findings / MethodReference
Novel HIF-1α Inhibitor (LW6)Mouse PlasmaMetabolite IdentificationIdentified 12 metabolites from reactions like amide hydrolysis and oxidation using pMRM-IDA-EPI scans. nih.gov
Novel HDAC InhibitorMouse PlasmaQuantification for PK studiesDeveloped and validated a precise method with a calibration curve from 1 to 1600 ng/mL. nih.gov
Purine and Pyrimidine MetabolitesSerum, HippocampusQuantitative AnalysisHILIC-MS/MS method successfully quantified 20 metabolites, revealing perturbations in purine metabolism. nih.gov
Phenolic and Polar MetabolitesPlant ExtractsMetabolite ProfilingCharacterized 85 metabolites including nucleosides and organic acids using RP-UHPLC-QTOF-MS. nih.gov

Spectroscopic Characterization Methods (e.g., NMR, IR)

The synthesis of N-(purin-6-yl)amino carboxylic acids, including the hexanoic acid derivative, has been reported, establishing the existence of this compound. bmrb.io While specific, detailed spectroscopic data sets for "Hexanoic acid, 6-(9H-purin-6-ylamino)-" are not widely available in public databases, the expected spectral characteristics can be inferred from the known spectra of its constituent parts: the purine ring system and the hexanoic acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the proton NMR spectrum, distinct signals are expected for the protons of the purine base and the aliphatic hexanoic acid chain. The purine protons, typically appearing in the downfield region (δ 7-9 ppm), would include signals for H-2 and H-8. The protons of the hexanoic acid chain would be observed in the upfield region. The methylene (B1212753) group attached to the amino nitrogen (C6) of the purine ring is expected to show a signal around δ 3.5-4.0 ppm. The other methylene groups of the hexanoic acid chain would appear as a series of multiplets between δ 1.3 and 2.5 ppm. The methylene group alpha to the carboxylic acid would likely resonate around δ 2.3 ppm. The NH proton of the purine and the carboxylic acid proton would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The purine ring carbons would resonate in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the carboxylic acid would appear significantly downfield (δ 170-180 ppm). The carbons of the hexanoic acid chain would be found in the aliphatic region (δ 20-45 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Purine H-28.0-8.5152-154
Purine H-88.2-8.7140-142
Purine C-4-148-150
Purine C-5-120-122
Purine C-6-155-157
-NH- (Purine)Broad, variable-
-CH₂- (attached to N)3.5-4.040-43
-(CH₂)₄-1.3-1.824-35
-CH₂-COOH2.2-2.533-36
-COOHBroad, variable175-178

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Hexanoic acid, 6-(9H-purin-6-ylamino)-" would be expected to show characteristic absorption bands for the N-H, C=O, C-N, and C=C bonds.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching vibrations of the purine ring and the secondary amine. The C=O stretching of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the purine ring would appear in the 1400-1600 cm⁻¹ region. Bending vibrations for the N-H groups would also be observed in this region. The C-N stretching vibrations would be found in the 1200-1350 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
N-H stretch (Amine/Purine)3100-3500Medium
C-H stretch (Aliphatic)2850-2960Medium-Strong
C=O stretch (Carboxylic Acid)1700-1725Strong
C=N, C=C stretch (Purine Ring)1400-1600Medium-Strong
N-H bend1550-1650Medium
C-N stretch1200-1350Medium

The combination of these spectroscopic techniques provides a comprehensive characterization of the molecular structure of "Hexanoic acid, 6-(9H-purin-6-ylamino)-".

Future Directions and Emerging Research Avenues

Development of Advanced and Stereoselective Synthetic Strategies

The synthesis of purine (B94841) derivatives is a well-established field, yet the development of advanced and stereoselective strategies for producing chiral versions of Hexanoic acid, 6-(9H-purin-6-ylamino)- presents an ongoing challenge and a significant opportunity for innovation.

Current synthetic approaches to N-(purin-6-yl)amino carboxylic acids generally involve the nucleophilic substitution of 6-chloropurine (B14466) with the corresponding ω-amino acid. nih.gov However, to unlock the full therapeutic and research potential of this compound, more sophisticated synthetic methodologies are required, particularly those that can introduce chirality in a controlled manner. The hexanoic acid chain offers a scaffold for stereocenters, the specific configurations of which could dramatically influence biological activity.

Future research in this area will likely focus on:

Enantioselective Synthesis: The development of catalytic enantioselective methods to produce specific stereoisomers of Hexanoic acid, 6-(9H-purin-6-ylamino)- is a key objective. Drawing inspiration from methodologies used for other chiral carboxylic acids and amino acids, techniques such as chiral auxiliary-guided synthesis, asymmetric hydrogenation, and enzymatic resolutions could be adapted. rsc.orgmdpi.commdpi.com For instance, the use of chiral spiro phosphoric acids in concert with achiral dirhodium(II) carboxylates has shown promise in the enantioselective N-H insertion reactions of vinyldiazoacetates, a strategy that could potentially be modified for the synthesis of chiral purine-containing acids. rsc.org

Convergent Synthesis: More efficient and modular synthetic routes are needed. A convergent approach, where the purine and the functionalized hexanoic acid chain are synthesized separately and then coupled in a late-stage reaction, would facilitate the rapid generation of a library of analogs with diverse functionalities.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions. For example, engineered enzymes could be employed for the stereoselective amination of a precursor to the hexanoic acid moiety.

Exploration of Novel Biological Targets and Signaling Pathways

The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Derivatives of purine are known to act as kinase inhibitors, immunomodulators, and antagonists for various receptors. The hexanoic acid linker in Hexanoic acid, 6-(9H-purin-6-ylamino)- provides a versatile arm that can be modified to fine-tune binding affinity and selectivity for specific protein targets.

Emerging research avenues in this domain include:

Kinase Inhibition: Many purine analogs are potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov Future studies should screen Hexanoic acid, 6-(9H-purin-6-ylamino)- and its derivatives against a broad panel of kinases to identify potential anticancer or anti-inflammatory agents. The hexanoic acid chain could be exploited to reach into specific pockets of the kinase active site, potentially leading to highly selective inhibitors. For example, N,9-diphenyl-9H-purin-2-amine derivatives have been identified as potent Bruton's tyrosine kinase (BTK) inhibitors. nih.gov

Immunomodulation: Certain 6-substituted purine derivatives have demonstrated immunostimulatory effects, such as the stimulation of cytotoxic T lymphocytes (CTLs). nih.gov The activity of these compounds is dependent on the nature of the 6-substituent, the amino acid component, and the linker length. Investigating the immunomodulatory properties of Hexanoic acid, 6-(9H-purin-6-ylamino)- could lead to the development of new adjuvants for vaccines or therapies for immune-related disorders.

Receptor Antagonism/Agonism: Purines are the endogenous ligands for purinergic receptors. By modifying the purine core and the linker, it may be possible to develop selective agonists or antagonists for specific subtypes of these receptors, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Enzyme Inhibition: Beyond kinases, purine analogs can inhibit other enzymes involved in metabolic pathways. For instance, some purine derivatives act as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine catabolism. researchgate.net Screening Hexanoic acid, 6-(9H-purin-6-ylamino)- against a variety of metabolic enzymes could uncover novel therapeutic targets.

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

To fully elucidate the biological effects of Hexanoic acid, 6-(9H-purin-6-ylamino)-, a systems-level understanding is essential. The integration of various "omics" technologies—proteomics, metabolomics, and transcriptomics—can provide a comprehensive picture of the cellular pathways and networks perturbed by this compound.

Future research should leverage these powerful technologies to:

Proteomic Profiling: Comprehensive proteomic analysis can identify the proteins that are differentially expressed or post-translationally modified in response to treatment with Hexanoic acid, 6-(9H-purin-6-ylamino)-. Techniques like two-dimensional fluorescence difference gel electrophoresis (DIGE) followed by mass spectrometry have been successfully used to study the effects of other purine analogs, revealing changes in proteins involved in metabolism, cell growth, and signal transduction. nih.govacs.org This approach can help to identify the primary targets and off-target effects of the compound. For example, proteomic analysis of cells treated with the purine analogs cladribine (B1669150) and fludarabine (B1672870) revealed an upregulation of stress-associated proteins in the endoplasmic reticulum, suggesting a role for ER stress in their apoptotic mechanism. nih.govacs.org

Metabolomic Analysis: Metabolomics can provide a snapshot of the metabolic state of a cell or organism following treatment with the compound. creative-proteomics.com By measuring the changes in endogenous small molecules, researchers can identify the metabolic pathways that are most affected. This is particularly relevant for a purine analog, as purine metabolism is central to many cellular processes.

Integrated Multi-Omics Analysis: The true power of omics lies in the integration of data from different levels of biological organization. By combining proteomic, metabolomic, and transcriptomic data, it is possible to construct detailed models of the compound's mechanism of action, identifying key driver genes and pathways that would be missed by any single omics approach alone.

Application in Chemical Probe Development for Cellular Research

The structure of Hexanoic acid, 6-(9H-purin-6-ylamino)- makes it an ideal starting point for the development of chemical probes to investigate cellular processes. The hexanoic acid linker provides a convenient attachment point for various reporter tags, such as biotin (B1667282), fluorescent dyes, or photo-crosslinking moieties, without significantly perturbing the interaction of the purine headgroup with its target. nih.gov

Exciting future directions in this area include:

Affinity-Based Probes: By attaching a biotin tag to the hexanoic acid chain, researchers can create an affinity probe for use in pull-down assays to identify the binding partners of the compound from complex cellular lysates. biotium.comsigmaaldrich.com This is a powerful method for target identification and validation.

Fluorescent Probes: The conjugation of a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and dynamics in living cells using fluorescence microscopy. This can provide valuable information about where the compound is acting within the cell.

Photo-Crosslinking Probes: Incorporating a photo-activatable crosslinking group, such as a diazirine or an aryl azide, would enable the covalent trapping of the compound to its protein targets upon exposure to UV light. nih.govnih.govthermofisher.com This technique is particularly useful for capturing transient or low-affinity interactions that are often missed by traditional affinity-based methods. The development of multifunctional photo-cross-linking probes is an active area of research. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 6-(9H-purin-6-ylamino)hexanoic acid and its analogs?

Methodological Answer:
The synthesis typically involves coupling purine derivatives with hexanoic acid precursors. A widely used approach is the Eschweiler–Clarke methylation (for introducing tertiary amino groups) followed by amidation or esterification. For example, 6-aminohexanoic acid can be functionalized with purine via a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) under inert conditions . Purity is ensured using reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. Characterization via 1^1H NMR (e.g., δ 8.3 ppm for purine protons) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for purine-substituted hexanoic acid derivatives?

Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., buffer pH, temperature) or impurities in synthesized compounds. To address this:

  • Reproduce experiments using standardized protocols (e.g., FRET assays for binding affinity as in ).
  • Validate compound purity via LC-MS and quantify residual solvents (e.g., DMF) via 1^1H NMR.
  • Perform dose-response curves across multiple replicates to assess IC50_{50} consistency.
  • Cross-reference with structural analogs (e.g., 6-(2-nitroimidazolyl)hexanoic acid ) to identify substituent-specific effects.

Basic: What analytical techniques are recommended for characterizing 6-(9H-purin-6-ylamino)hexanoic acid?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., purine C8 vs. C6 regiochemistry) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]+^+ ~350–400 Da).
  • HPLC : Purity assessment using a C18 column with UV detection at 260 nm (purine absorbance) .
  • FT-IR : Confirm amide bond formation (1650–1680 cm1^{-1} for C=O stretch) .

Advanced: How to design experiments to study the interaction of this compound with DNA/RNA targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA on a sensor chip and measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Use software like GROMACS to model binding conformations, leveraging structural data from analogs (e.g., acridine derivatives ).
  • Competitive Assays : Compare with known purine binders (e.g., DNP-X acid ) to identify competitive inhibition.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Store at –20°C under argon to prevent oxidation of the purine ring.
  • Avoid aqueous solutions at neutral/basic pH to prevent hydrolysis of the amide bond. Lyophilized powders are stable for >1 year .
  • Monitor degradation via HPLC; common degradation products include purine-6-carboxylic acid and hexanoic acid .

Advanced: How to investigate the metabolic fate of 6-(9H-purin-6-ylamino)hexanoic acid in cellular models?

Methodological Answer:

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs (e.g., 14^{14}C at the hexanoic acid carboxyl group) to track metabolism .
  • LC-MS/MS Metabolite Profiling : Use hepatocyte incubations with NADPH-supplemented media to identify phase I/II metabolites .
  • CYP450 Inhibition Assays : Test interactions with CYP3A4/CYP2D6 isoforms using fluorogenic substrates .

Basic: What derivatives of this compound are commonly studied for structure-activity relationships (SAR)?

Methodological Answer:
Key derivatives include:

  • 6-(9H-Purin-6-ylamino)hexanoic acid methyl ester (improved cell permeability).
  • N-Fmoc-protected analogs for solid-phase peptide synthesis (e.g., ).
  • Nitroimidazole or acridine hybrids (e.g., ) for studying redox-dependent activity.

Advanced: How to optimize the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl esters) hydrolyzed in vivo to the active acid .
  • Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (characterize via dynamic light scattering) .
  • Co-solvent Systems : Test biocompatible solvents (e.g., DMSO/Cremophor EL mixtures) at ≤5% v/v to avoid toxicity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (see SDS ).
  • Avoid inhalation; work in a fume hood with HEPA filtration.
  • Dispose of waste via incineration (≥1000°C) to prevent environmental release of purine derivatives .

Advanced: How to validate the compound’s mechanism of action in a disease-relevant model (e.g., cancer)?

Methodological Answer:

  • CRISPR Knockout Models : Target putative receptors (e.g., adenosine receptors) in cancer cell lines .
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes post-treatment.
  • In Vivo Xenografts : Administer via intraperitoneal injection (10–50 mg/kg) and monitor tumor volume vs. controls .
  • Biochemical Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins (validate via Western blot) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.